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Compound of Interest

Compound Name: 5-Bromo-2-iodopyridin-3-ol

Cat. No.: B063393

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol (CAS: 188057-49-0)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Compound Profile

5-Bromo-2-iodopyridin-3-ol is a strategically designed heterocyclic building block of
significant interest in medicinal chemistry and synthetic organic chemistry. Its utility is rooted in
the differential reactivity of its two halogen substituents, which enables selective and sequential
functionalization of the pyridine core. This guide provides a senior application scientist's
perspective on the synthesis, reactivity, and strategic application of this versatile intermediate,
focusing on the underlying chemical principles that drive its utility in the development of
complex molecules.

The compound exists as a solid at room temperature and, like many hydroxypyridines, can
exhibit tautomerism, existing in equilibrium with its corresponding pyridinone form. However, it
is formally named and registered under the pyridin-3-ol structure.

Table 1: Physicochemical Properties of 5-Bromo-2-
iodopyridin-3-ol
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Property Value Reference(s)
CAS Number 188057-49-0 [1]

Molecular Formula CsHsBrINO

Molecular Weight 299.89 g/mol

Physical Form Solid

IUPAC Name 5-bromo-2-iodopyridin-3-ol N/A

SMILES Oclcc(Br)encll
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Section 2: Proposed Synthesis Pathway

While 5-Bromo-2-iodopyridin-3-ol is commercially available, a survey of current literature
does not reveal a direct, published synthesis protocol. However, leveraging established
principles of pyridine chemistry, a plausible and efficient synthetic route can be proposed. This
demonstrates the predictive power of mechanistic understanding in synthetic design.

The most logical disconnection approach begins with a readily available precursor, 5-Bromo-3-
hydroxypyridine. The key transformation is the regioselective iodination at the C-2 position. The
pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but
directs incoming electrophiles to the C-3 and C-5 positions. Conversely, the hydroxyl group at
C-3 is a powerful activating, ortho-, para-director. In this case, the C-2, C-4, and C-6 positions
are activated by the hydroxyl group. The C-2 position is sterically accessible and electronically
activated by both the hydroxyl group (ortho) and the ring nitrogen, making it a prime target for
halogenation. A mild electrophilic iodinating agent is required to achieve this transformation
efficiently. A one-pot iodination of hydroxypyridines using reagents like N-iodosuccinimide (NIS)
has been shown to be effective.[2]
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Proposed Synthesis of 5-Bromo-2-iodopyridin-3-ol
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Caption: Proposed synthetic route to 5-Bromo-2-iodopyridin-3-ol.

Exemplary Protocol: Synthesis of 5-Bromo-2-
iodopyridin-3-ol

This protocol is a proposed methodology based on analogous transformations and should be
optimized for safety and yield.

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-3-hydroxypyridine (1.0 equiv.).

o Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.

o Reagent Addition: Under a positive pressure of nitrogen, add N-iodosuccinimide (NIS) (1.1-
1.2 equiv.) portion-wise to the stirred solution at room temperature.

o Reaction: Heat the reaction mixture to a gentle reflux (approx. 82 °C) and monitor the
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

o Workup: Upon completion, cool the mixture to room temperature and remove the solvent
under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a
saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water,
and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate in vacuo. The crude product can be purified by flash column chromatography on
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silica gel to yield the final product.

Section 3: Strategic Application in Cross-Coupling
Chemistry

The primary value of 5-Bromo-2-iodopyridin-3-ol lies in its capacity for selective, sequential
cross-coupling reactions. This utility is governed by a fundamental principle of organometallic
chemistry.

Pillar 1: The Principle of Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig,
Sonogashira), the first and often rate-determining step is the oxidative addition of the
organohalide to the Pd(0) catalyst. The rate of this step is inversely related to the carbon-
halogen bond strength (C-I < C-Br < C-CI).[3] Consequently, the C-I bond at the 2-position of
the pyridine ring is significantly more reactive than the C-Br bond at the 5-position. This
reactivity differential allows chemists to perform a cross-coupling reaction selectively at the C-2
position while leaving the C-5 bromine atom untouched for a subsequent, different
transformation.

Pillar 2: Selective Suzuki-Miyaura Coupling (C-C Bond
Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon
bonds. By reacting 5-Bromo-2-iodopyridin-3-ol with an arylboronic acid under appropriate
conditions, one can selectively form a biaryl linkage at the C-2 position.
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Selective Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for selective Suzuki-Miyaura coupling.

Exemplary Protocol: Selective Suzuki Coupling at the C-
2 Position

o Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 5-
Bromo-2-iodopyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and
potassium carbonate (K2COs, 2.0 equiv.).
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o Catalyst Addition: Add the palladium catalyst, for instance,
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 5 mol%).[4][5]

e Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio),
via syringe.

e Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring for
the consumption of the starting material by TLC or LC-MS.

» Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with
water and then brine.

 Purification: Dry the organic phase over anhydrous Naz=SOa, filter, and concentrate. Purify
the residue by flash column chromatography to afford the 5-bromo-2-aryl-pyridin-3-ol
product.

Pillar 3: Selective Buchwald-Hartwig Amination (C-N
Bond Formation)

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig
amination offers a powerful method for C-N bond formation. The same principle of differential
reactivity applies, allowing for selective amination at the C-2 iodo position.

Pillar 4: The Power of Sequential Functionalization

The true synthetic power of 5-Bromo-2-iodopyridin-3-ol is realized in sequential reactions.
After the initial selective coupling at the C-2 position, the product retains the C-5 bromine atom,
which can participate in a second, distinct cross-coupling reaction. This enables the convergent
and efficient assembly of complex, polysubstituted pyridine scaffolds from a single starting
material.
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Caption: A sequential Suzuki/Buchwald-Hartwig

reaction strategy.

Section 4: Analytical Characterization

Confirmation of the structure and purity of 5-Bromo-2-iodopyridin-3-ol and its derivatives is

achieved through standard analytical techniques.
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e 1H NMR: The proton spectrum is expected to be simple, showing two doublets in the
aromatic region corresponding to the protons at the C-4 and C-6 positions. The proton at C-
6, being adjacent to the nitrogen, would likely appear further downfield. A broad singlet
corresponding to the hydroxyl proton would also be present.

e 13C NMR: The carbon spectrum would show five distinct signals for the pyridine ring carbons.
The carbon bearing the iodine (C-2) would likely appear at a characteristically high field (low
ppm) compared to the other halogenated carbon.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
molecule containing one bromine atom (*°Br/3Br in ~1:1 ratio). The molecular ion peak [M]*
would be observed at m/z 299 and 301.

Section 5: Safety & Handling

As with any active chemical reagent, proper handling of 5-Bromo-2-iodopyridin-3-ol is
essential. The compound is classified as harmful and an irritant.

Table 2: GHS Hazard & Precautionary Information
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Category Code(s) Description Reference(s)
Pictogram GHSO07 Exclamation Mark
Signal Word Warning
Hazard Statements H302 Harmful if swallowed.
H315 Causes skin irritation. N/A
Causes serious eye
H319 o N/A
irritation.
May cause respirator
H335 o Y ) P y N/A
irritation.
Avoid breathing dust.
Wear protective gear.
P261, P280,
) If swallowed, call a
Precautionary P301+P312, )
poison center. If on N/A
Statements P302+P352,
skin, wash with water.
P305+P351+P338

If in eyes, rinse

cautiously.

Handling Recommendations:

e Always handle this compound in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses

with side shields, and chemical-resistant gloves (e.g., nitrile).

¢ Avoid inhalation of dust and contact with skin and eyes.

o Store in a tightly sealed container in a cool, dry, and dark place away from incompatible

materials such as strong oxidizing agents.

Section 6: Conclusion

5-Bromo-2-iodopyridin-3-ol is more than just an intermediate; it is a sophisticated tool for

molecular construction. Its value is derived from the predictable and exploitable difference in
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reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows
researchers to execute selective and sequential cross-coupling reactions, providing a powerful
and convergent pathway to complex, highly substituted pyridine derivatives that are of high
interest in pharmaceutical and materials science research. Understanding the principles behind
its reactivity is key to unlocking its full potential in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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